molecular formula C14H13N3O2 B2729351 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 376620-59-6

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2729351
CAS No.: 376620-59-6
M. Wt: 255.277
InChI Key: HVJPXWQVOLCVAM-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide (CAS 376620-59-6) is a benzimidazole derivative supplied for preclinical research. This compound features a benzimidazole core, a structure known for its versatile biological activities due to its resemblance to naturally occurring nucleotides, which allows it to interact effectively with biopolymers like enzymes and receptors . Benzimidazole derivatives are investigated for their potential in multiple therapeutic areas. They show significant promise as anticancer agents, demonstrating the ability to inhibit proliferation in various human tumor cell lines . Furthermore, this class of compounds exhibits potent antimicrobial activity. Recent research highlights that specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives show excellent activity against strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some analogs also displaying strong antibiofilm activity that can inhibit biofilm formation and eradicate cells in established biofilms . The furan-carboxamide moiety is a common feature in pharmacologically active molecules and may contribute to the compound's interaction with biological targets. Mechanistic studies suggest that structurally similar benzimidazoles can function by inhibiting key bacterial enzymes, such as pyruvate kinase, or by targeting proteins like FtsZ, which is essential for bacterial cell division . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJPXWQVOLCVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is constructed through acid-catalyzed condensation between 1,2-diaminobenzene derivatives and ethyl pyruvate, as demonstrated in the following optimized procedure:

Reaction Conditions

Component Quantity Role
1,2-Diaminobenzene 10 mmol Aromatic diamine
Ethyl pyruvate 12 mmol Carbonyl source
HCl (conc.) 15 mL Catalyst
Ethanol 50 mL Solvent
Reaction Temperature 80°C
Reaction Time 8 h

This method yields 1-(1H-benzo[d]imidazol-2-yl)ethanol at 68% efficiency, with subsequent oxidation to the ketone using Jones reagent (CrO3/H2SO4).

Reductive Amination to Install Ethylamine Side Chain

Conversion of the ketone intermediate to the required ethylamine proceeds via reductive amination:

Optimized Protocol

  • Dissolve 1-(1H-benzo[d]imidazol-2-yl)ethanone (5 mmol) in anhydrous THF
  • Add ammonium acetate (15 mmol) and sodium cyanoborohydride (7.5 mmol)
  • Stir under nitrogen at 40°C for 24 h
  • Quench with saturated NaHCO3, extract with ethyl acetate
  • Purify via flash chromatography (SiO2, DCM:MeOH 9:1)

This step achieves 74% yield with >90% purity by HPLC.

Amide Bond Formation Strategies

HBTU-Mediated Coupling

The most efficient method identified couples 1-(1H-benzo[d]imidazol-2-yl)ethylamine with furan-2-carboxylic acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate):

Reaction Parameters

Parameter Value
Molar Ratio (Acid:Amine) 1.2:1
Coupling Agent HBTU (1.5 eq)
Base DIPEA (3 eq)
Solvent Anhydrous DMF
Temperature 0°C → RT
Time 16 h
Workup Aqueous NaHCO3 wash
Purification Preparative HPLC

This protocol yields 35% of target compound with 99.2% purity. Comparative studies show HBTU outperforms HATU and EDCl in this system due to better solubility of the uronium intermediate in DMF.

Mixed Anhydride Method

An alternative approach using isobutyl chloroformate generates the mixed anhydride of furan-2-carboxylic acid:

  • Cool furan-2-carboxylic acid (1 eq) and N-methylmorpholine (1.5 eq) in THF to -15°C
  • Add isobutyl chloroformate (1.1 eq) dropwise
  • After 30 min, add amine solution (1 eq in THF)
  • Warm to RT over 2 h, stir for 12 h
  • Concentrate and purify via recrystallization (EtOAc/hexanes)

While avoiding peptide coupling reagents, this method yields only 22% product due to competing hydrolysis.

Critical Process Optimization Parameters

Solvent Effects on Reaction Efficiency

Comparative solvent screening reveals:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 35 99.2
DMSO 46.7 28 97.5
THF 7.5 19 95.8
CH3CN 37.5 25 96.1

DMF's high polarity facilitates reagent dissolution while stabilizing transition states through dipole interactions.

Temperature-Conversion Relationship

Kinetic studies demonstrate:

  • Below 0°C: <5% conversion after 24 h
  • 0-25°C: Linear increase to 35% at 16 h
  • >30°C: Decomposition observed via LC-MS (furan ring opening)

Optimal temperature profile: 2 h at 0°C followed by 14 h at 25°C.

Advanced Purification Techniques

Preparative HPLC Conditions

Column XBridge BEH C18 (250 × 30 mm, 5 μm)
Mobile Phase A: 0.1% TFA in H2O
B: 0.1% TFA in CH3CN
Gradient 20-80% B over 40 min
Flow Rate 25 mL/min
Detection 254 nm
Injection Volume 5 mg/mL in DMSO (2 mL)

This method achieves baseline separation from byproducts like N-acetylated derivatives and dimeric species.

Crystallization Optimization

Screening 12 solvent systems identified ethyl acetate/n-heptane (1:3 v/v) as optimal:

  • Crystal form: Monoclinic, P21/c
  • Purity increase: 92% → 99.5%
  • Recovery: 81%

Differential scanning calorimetry confirms a sharp melting endotherm at 184°C (ΔH = 152 J/g).

Scalability and Industrial Considerations

Pilot-scale trials (50 L reactor) revealed:

  • HBTU cost contributes 62% of raw material expenses
  • DMF recycling via falling film evaporation reduces solvent costs by 73%
  • Continuous flow HPLC purification increases throughput 4× vs. batch mode

Notably, the patent literature emphasizes avoiding chromatographic purification in favor of crystallization for commercial-scale production, though this requires careful polymorph control.

Chemical Reactions Analysis

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds containing benzimidazole moieties, including N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, exhibit promising anticancer activities. Studies have shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole ring can enhance antimicrobial efficacy, indicating a potential for developing new antibiotics based on this scaffold .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of the Benzimidazole Core : This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Furan Ring Introduction : The furan moiety can be introduced via cyclization reactions involving furan derivatives and appropriate coupling agents.
  • Amide Bond Formation : The final step involves the formation of an amide bond between the furan-2-carboxylic acid and the benzimidazole derivative, often facilitated by coupling reagents like HBTU or EDC in the presence of a base such as diisopropylethylamine (DIPEA) .

Therapeutic Potential

Neurological Disorders
Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. The ability to modulate signaling pathways involved in neurodegeneration presents a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease .

Inflammatory Conditions
The anti-inflammatory properties of benzimidazole derivatives have been documented, with potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The modulation of cytokine production and inhibition of inflammatory mediators are key mechanisms through which these compounds exert their effects .

Case Studies

Study ReferenceApplicationFindings
AnticancerSignificant inhibition of HCT116 cell proliferation with IC50 values lower than standard chemotherapeutics
AntimicrobialEffective against multiple bacterial strains with minimum inhibitory concentrations (MICs) indicating potent activity
NeurologicalNeuroprotective effects observed in animal models of neurodegeneration

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi by binding to their ribosomal subunits. In cancer therapy, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan ring enhances its binding affinity to these targets, making it more effective.

Comparison with Similar Compounds

Key Structural Variations and Implications

Ethyl (MFCD07189082) and 4-fluorobenzyl (Compound 19) substituents enhance lipophilicity, as evidenced by higher XLogP3 values (~3.5–3.7), improving membrane permeability .

Benzyl linkers (Compound 19) introduce aromaticity, which may enhance π-π stacking interactions in enzyme inhibition .

Pharmacological and Physicochemical Data

  • Synthetic Yields: Analogs like Compound 19 () and Compound 27 () are synthesized with yields of 65% and 86%, respectively, using copper catalysis or carbodiimide-mediated coupling .
  • Enzyme Inhibition: Compound 19 exhibits IDO1 inhibition, a target in cancer immunotherapy, while hydrazine derivatives () show anticonvulsant activity via GABAergic modulation .
  • Solubility and LogP: The target compound’s XLogP3 (~3.7) suggests moderate lipophilicity, comparable to analogs like MFCD07189082, but lower than phenyl-substituted derivatives (e.g., 1212195-22-6, XLogP3: 3.7) .

Biological Activity

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, especially in cancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzimidazole moiety and a furan ring, which enhances its chemical reactivity and solubility. The carboxamide functional group further contributes to its pharmacological profile. The structural formula can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Similar benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also act as a potent inhibitor against malignancies.

A comparative analysis of related compounds shows the following potential activities:

Compound NameStructureBiological Activity
1H-benzimidazole-2-carboxamideBenzimidazole coreAnticancer properties
N-(2-fluoroethyl)-N-methylanilineSubstituted anilineAnticancer activity
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineBenzimidazole derivativePotent kinase inhibitor

The unique structure of this compound may provide distinct pharmacological profiles compared to other benzimidazole derivatives, enhancing its bioavailability and therapeutic potential.

Studies suggest that this compound interacts with specific protein targets involved in cancer progression. For instance, it may modulate kinase activity, which is crucial in signaling pathways related to cancer. Understanding these interactions is essential for elucidating the compound's mechanism of action.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for the fine-tuning of substituents on the benzimidazole and furan rings. This adaptability is crucial for optimizing biological activity. Common synthetic routes include:

  • Condensation Reactions : Involving the reaction between benzimidazole derivatives and furan-2-carboxylic acid.
  • Substitution Reactions : Modifying existing compounds to enhance their anticancer properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Cell Proliferation Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of colorectal adenocarcinoma cells with an IC50 value comparable to established anticancer drugs.
  • Kinase Inhibition Assays : In vitro assays revealed that this compound effectively inhibited specific kinases involved in tumor growth, further supporting its potential as an anticancer agent.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential applications in combating oxidative stress.

Q & A

Q. What are the standard synthetic routes for N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide?

The compound is typically synthesized via multi-step protocols. A common approach involves:

  • Step 1 : Synthesis of 1H-benzo[d]imidazole-2-thiol from o-phenylenediamine, KOH, and CS₂ in ethanol .
  • Step 2 : Conversion to 2-hydrazinyl-1H-benzo[d]imidazole using hydrazine hydrate .
  • Step 3 : Condensation with sodium cyanate and glacial acetic acid to form 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide .
  • Final Step : Reaction with furan-2-carboxaldehyde or derivatives under reflux conditions. Alternative one-pot methods using catalysts like CBr₄ in acetonitrile at 80°C achieve 78% yield, emphasizing atom economy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, N-H at ~3476 cm⁻¹) .
  • ¹H-NMR : Reveals aromatic protons (δ 7.22–7.72 ppm) and exchangeable NH signals (δ 12.12 ppm) .
  • ESI-MS : Confirms molecular weight via m/z peaks matching theoretical values (e.g., [M+H]+ at 315.3 for analogs) .
  • Elemental Analysis : Validates purity with deviations ≤ ±0.4% from theoretical values .

Q. What are the preliminary biological screening methods for this compound?

  • Antimicrobial Assays : Use bacterial strains (e.g., P. aeruginosa MH602) with GFP reporters to quantify inhibition .
  • Cytotoxicity Testing : MTT assays on human fibroblasts to assess IC₅₀ values .
  • Kinase Inhibition : Structural analogs with benzimidazole-piperidine motifs show activity against cancer-associated kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final condensation step?

  • Catalyst Screening : Compare CBr₄ (78% yield ) vs. traditional bases (e.g., K₂CO₃).
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while dioxane may favor quinoxaline byproducts .
  • Temperature Control : Reflux at 80°C minimizes side reactions in one-pot syntheses .

Q. How do structural modifications impact pharmacological activity?

  • Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂ at R3) enhance antimicrobial activity, while bulky groups (e.g., cyclohexyl) reduce cytotoxicity .
  • SAR Studies : Analogous compounds with sulfonyl groups (e.g., N-(4-sulfonylphenyl)-2-chlorobenzamide) show improved kinase binding due to hydrogen-bonding with ATP pockets .

Q. What computational methods validate the compound’s optoelectronic properties?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for benzimidazole-Schiff bases) to assess charge transfer efficiency .
  • Nonlinear Optical (NLO) Analysis : Hyperpolarizability values (β ~1.5×10⁻³⁰ esu) suggest potential in photonic devices .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Dynamic Effects : Exchangeable protons (e.g., NH) may appear as singlets or broad signals; use D₂O shaking to confirm .
  • Solvent Artifacts : DMSO-d₆ can cause peak splitting; compare spectra in CDCl₃ .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous aromatic proton assignments .

Methodological Challenges and Solutions

Q. What strategies address poor solubility in biological assays?

  • Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS to maintain compound stability .

Q. How are intermediates characterized during multi-step synthesis?

  • TLC Monitoring : Track Rf values (e.g., 0.45 in ethyl acetate/hexane) to confirm stepwise progression .
  • Isolation Techniques : Column chromatography (silica gel, 60–120 mesh) purifies intermediates with >95% purity .

Q. What in-silico tools predict ADMET properties?

  • SwissADME : Estimates bioavailability (e.g., 65% for analogs) and blood-brain barrier permeability .
  • Protox-II : Screens for hepatotoxicity risks based on structural alerts (e.g., sulfonamide groups) .

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